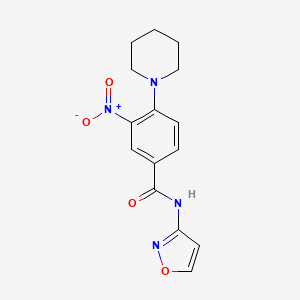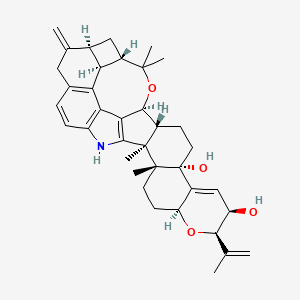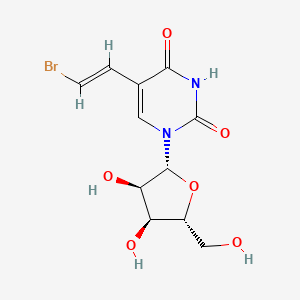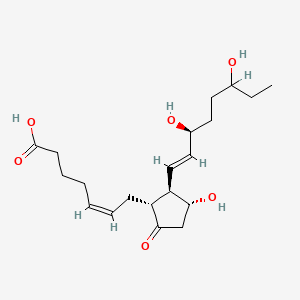
N-(3-isoxazolyl)-3-nitro-4-(1-piperidinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-isoxazolyl)-3-nitro-4-(1-piperidinyl)benzamide is a member of piperidines.
Scientific Research Applications
Synthesis and Biological Evaluation of Derivatives :
- Cinitapride related benzimidazole derivatives, which include compounds structurally related to N-(3-isoxazolyl)-3-nitro-4-(1-piperidinyl)benzamide, have been synthesized and evaluated for their anti-ulcerative activity. These compounds, including Cinitapride hydrogen tartrate, are considered potential prokinetic agents and anti-ulcerative drugs (G. Srinivasulu et al., 2005).
Study of Proton-Transfer Compounds :
- The proton-transfer compounds of isonipecotamide, which has structural similarities to N-(3-isoxazolyl)-3-nitro-4-(1-piperidinyl)benzamide, with various nitro-substituted benzoic acids, have been structurally analyzed. These compounds show potential in molecular assembly due to their hydrogen-bonded structures (Graham Smith & U. Wermuth, 2010).
Quantitative Structure-Activity Relationship (QSAR) Studies :
- Benzothiazoles derived substituted piperazine derivatives, a category which includes compounds like N-(3-isoxazolyl)-3-nitro-4-(1-piperidinyl)benzamide, have been studied for their molecular structures and potential biological activities using QSAR. This helps in understanding the relationship between chemical structure and biological activity (N. Al-Masoudi et al., 2011).
Synthesis and Characterization of Novel Benzamides :
- Metal complexes of new benzamides, related to N-(3-isoxazolyl)-3-nitro-4-(1-piperidinyl)benzamide, have been synthesized and characterized. These compounds show promising antibacterial activity, highlighting the potential of such benzamide derivatives in antibacterial applications (E. Khatiwora et al., 2013).
Crystal Structures and Biological Activity of Isomeric Nitro Substituted Benzamides :
- The crystal structures and biological activities of isomeric nitro substituted benzamides, which are structurally related to N-(3-isoxazolyl)-3-nitro-4-(1-piperidinyl)benzamide, have been analyzed. These studies help in understanding the stabilization mechanisms and potential anticancer properties of such compounds (A. Ahmad et al., 2022).
Synthesis and Antimicrobial and Antiproliferative Studies :
- N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, similar in structure to N-(3-isoxazolyl)-3-nitro-4-(1-piperidinyl)benzamide, have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds show potential as novel agents for bacterial and fungal infections and cancer treatment (H. Kumar et al., 2012).
Radioiodinated Benzamide for Imaging Breast Cancer :
- Studies on a radioiodinated benzamide, N-[2-(1'-piperidinyl)ethyl]-3-iodo[125I]-4-methoxybenzamide, structurally similar to N-(3-isoxazolyl)-3-nitro-4-(1-piperidinyl)benzamide, show potential for imaging breast cancer. These compounds demonstrate affinity for sigma receptors, which are overexpressed in breast cancer cells (C. John et al., 1999).
properties
Product Name |
N-(3-isoxazolyl)-3-nitro-4-(1-piperidinyl)benzamide |
|---|---|
Molecular Formula |
C15H16N4O4 |
Molecular Weight |
316.31 g/mol |
IUPAC Name |
3-nitro-N-(1,2-oxazol-3-yl)-4-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C15H16N4O4/c20-15(16-14-6-9-23-17-14)11-4-5-12(13(10-11)19(21)22)18-7-2-1-3-8-18/h4-6,9-10H,1-3,7-8H2,(H,16,17,20) |
InChI Key |
GMROWGUIVLEKNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=NOC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3E)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1231656.png)


![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1231660.png)


![[(Z)-(5-amino-4-methylisoquinolin-1-yl)methylideneamino]thiourea](/img/structure/B1231668.png)

![N-[3-[4-(dimethylamino)phenyl]prop-2-enylidene]hydroxylamine](/img/structure/B1231673.png)
![(Z)-But-2-enedioic acid;(8S,10S,13S,14S,16R,17S)-17-[2-[4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1231676.png)


